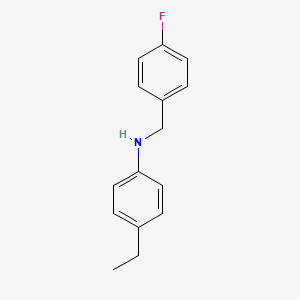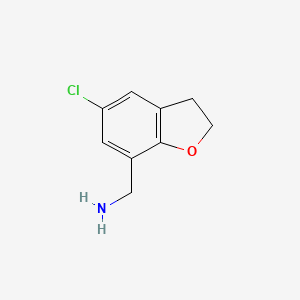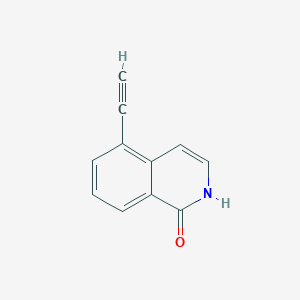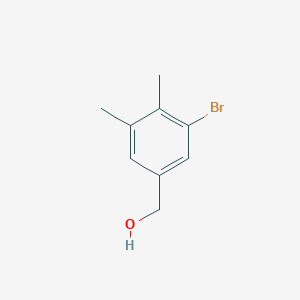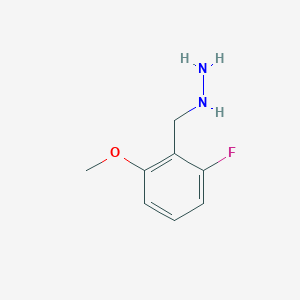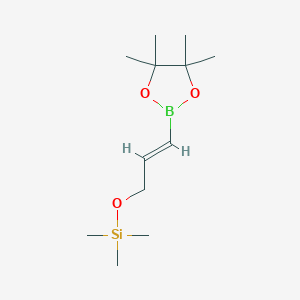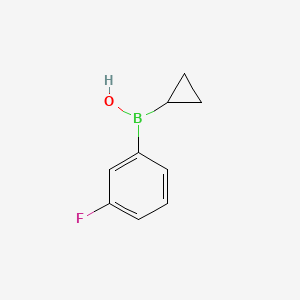
Cyclopropyl(3-fluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(3-fluorophenyl)borinic acid is an organoboron compound that features a cyclopropyl group and a 3-fluorophenyl group attached to a borinic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-fluorophenyl)borinic acid typically involves the hydroboration of cyclopropyl-substituted alkenes or alkynes with boron reagents. One common method is the reaction of cyclopropyl-substituted alkenes with borane (BH3) or boronic esters under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired borinic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using automated reactors and precise temperature control. The use of boronic esters as intermediates can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Cyclopropyl(3-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other substituted products.
科学的研究の応用
Cyclopropyl(3-fluorophenyl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of cyclopropyl(3-fluorophenyl)borinic acid in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling, for example, the boron atom undergoes transmetalation with palladium, forming a palladium-boron intermediate that facilitates the formation of carbon-carbon bonds . The cyclopropyl and 3-fluorophenyl groups can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Cyclopropyl(3-fluorophenyl)borinic acid can be compared with other similar boron-containing compounds, such as:
Phenylboronic acid: A widely used reagent in Suzuki-Miyaura coupling, but lacks the cyclopropyl and fluorophenyl groups.
Cyclopropylboronic acid: Similar in structure but lacks the fluorophenyl group, which can affect its reactivity and applications.
3-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the cyclopropyl group, leading to different reactivity and applications.
特性
分子式 |
C9H10BFO |
|---|---|
分子量 |
163.99 g/mol |
IUPAC名 |
cyclopropyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2 |
InChIキー |
DOEMJLYIJAGQQP-UHFFFAOYSA-N |
正規SMILES |
B(C1CC1)(C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


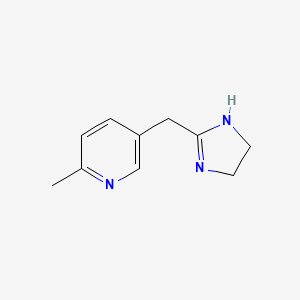
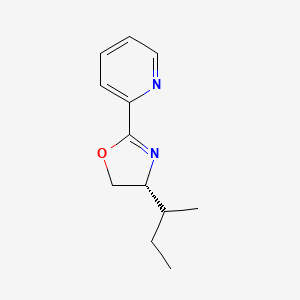
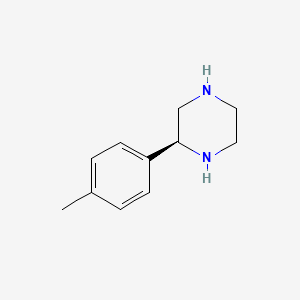
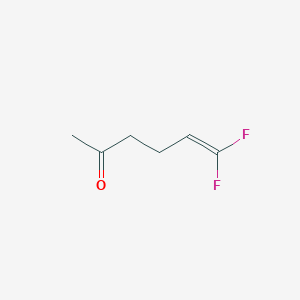
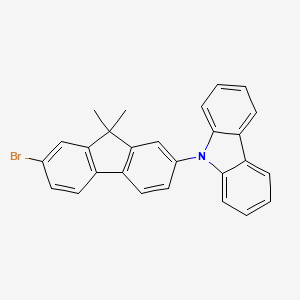
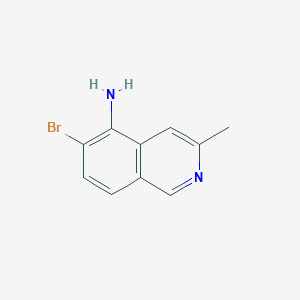
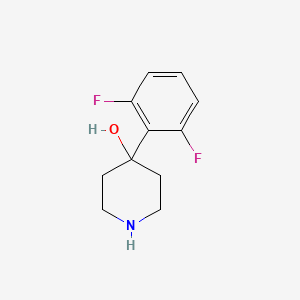
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
